3-(4-fluorobenzyl)-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone
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Overview
Description
3-(4-fluorobenzyl)-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridinone core, which is known for its versatility in medicinal chemistry, and incorporates functional groups such as a fluorobenzyl moiety and an imidazole ring, which contribute to its distinctive properties.
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole-containing compounds are known to interact with various biological targets due to their versatile chemical structure . For instance, some imidazole derivatives can inhibit microtubule assembly formation , while others can utilize hydrophobic pockets to gain strong inhibitory potency .
Biochemical Pathways
Imidazole-containing compounds are known to influence a variety of biochemical pathways due to their broad range of biological activities . For example, some imidazole derivatives can affect the pathways related to cell division by inhibiting microtubule assembly .
Pharmacokinetics
Imidazole is a highly soluble compound, which suggests that it may have good bioavailability .
Result of Action
Imidazole-containing compounds are known to have a wide range of biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The solubility of imidazole suggests that it may be stable in various environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzyl)-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridinone core, followed by the introduction of the fluorobenzyl and imidazole groups through nucleophilic substitution and coupling reactions. The reaction conditions often include the use of polar aprotic solvents, such as dimethylformamide (DMF), and bases like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzyl)-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone derivative, while reduction of the imidazole ring can produce a dihydroimidazole compound.
Scientific Research Applications
3-(4-fluorobenzyl)-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorobenzyl)-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone
- 3-(4-methylbenzyl)-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone
Uniqueness
3-(4-fluorobenzyl)-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets compared to its analogs with different substituents.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2/c18-13-3-1-12(2-4-13)9-15-16(22)6-8-21(17(15)23)7-5-14-10-19-11-20-14/h1-4,6,8,10-11,22H,5,7,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVXQXVCTXQQMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=CN(C2=O)CCC3=CN=CN3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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